(S)-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
(S)-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The chiral center is introduced through a resolution process using chiral catalysts or reagents.
Esterification: The carboxylate group is introduced via esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated processes may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The enantiomer of the compound with potentially different biological activities.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: The parent compound without the chiral center.
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A similar compound lacking the methoxy group.
Uniqueness
(S)-Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific chiral configuration and functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
150417-23-5 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl (3S)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-15-10-4-3-8-6-11(12(14)16-2)13-7-9(8)5-10/h3-5,11,13H,6-7H2,1-2H3/t11-/m0/s1 |
InChI Key |
LJVPCXOJDJXQEA-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@H](NC2)C(=O)OC)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(NC2)C(=O)OC)C=C1 |
Origin of Product |
United States |
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